molecular formula C3H6BrFO B2548505 3-Bromo-2-fluoropropan-1-OL CAS No. 4161-56-2

3-Bromo-2-fluoropropan-1-OL

Cat. No.: B2548505
CAS No.: 4161-56-2
M. Wt: 156.982
InChI Key: HJPIXHRDTUXVJH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropropan-1-OL (C₃H₆BrFO) is a halogenated primary alcohol characterized by the presence of bromine and fluorine substituents on adjacent carbon atoms.

  • Molecular Weight: Estimated at ~156.97 g/mol (calculated from atomic masses: Br ≈ 80, F ≈ 19, O ≈ 16, C₃H₆ ≈ 42).
  • Functional Groups: A hydroxyl (-OH) group at position 1, bromine at position 3, and fluorine at position 2.

Properties

IUPAC Name

3-bromo-2-fluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPIXHRDTUXVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Halogenated Precursors: One common method involves the hydrolysis of 3-bromo-2-fluoropropyl halides under basic conditions to yield 3-bromo-2-fluoropropan-1-ol.

    Grignard Reactions: Another approach is the reaction of 3-bromo-2-fluoropropyl magnesium bromide with formaldehyde, followed by hydrolysis.

Industrial Production Methods:

    Batch Processing: In industrial settings, the compound can be synthesized in batch reactors where precise control over temperature and reaction time ensures high yield and purity.

    Continuous Flow Systems: For large-scale production, continuous flow systems may be employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2-fluoropropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form 3-bromo-2-fluoropropane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-fluoropropan-1-ol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.

    Nucleophiles: Hydroxide ions or amines are used for substitution reactions.

Major Products:

    Oxidation: 3-Bromo-2-fluoropropanal or 3-bromo-2-fluoropropanoic acid.

    Reduction: 3-Bromo-2-fluoropropane.

    Substitution: 2-Fluoropropan-1-ol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Bromo-2-fluoropropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology:

    Biochemical Probes: It can be used as a biochemical probe to study enzyme mechanisms and interactions due to its reactive halogen atoms.

Medicine:

    Drug Development: The compound is investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoropropan-1-ol involves its interaction with biological molecules, particularly enzymes. The bromine and fluorine atoms can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research.

Comparison with Similar Compounds

Molecular and Structural Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Bromo-2-fluoropropan-1-OL Not Available C₃H₆BrFO ~156.97 -OH, -Br, -F
3-Bromo-2-methylpropan-1-OL 40145-08-2 C₄H₉OBr 153.02 -OH, -Br, -CH₃
3-Bromo-2-(bromomethyl)-1-propanol 106023-63-6 C₄H₈Br₂O 247.92 -OH, -Br (two substituents)
3-(2-Bromo-4-fluorophenyl)propan-1-ol 404575-32-2 C₉H₁₀BrFO 245.08 -OH, -Br, -F, aromatic ring

Physical and Chemical Properties

  • This compound: Expected to have a lower boiling point than bulkier analogs due to reduced molecular weight.
  • Solubility: Brominated alcohols like 3-Bromo-2-methylpropan-1-OL are typically miscible with organic solvents but sparingly soluble in water . The fluorine atom in this compound may slightly increase water solubility compared to non-polar analogs.

Biological Activity

3-Bromo-2-fluoropropan-1-OL (C₃H₆BrFO) is a halogenated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents, which significantly influence its reactivity and interaction with biological systems. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with enzymes, particularly cytochrome P450 enzymes. It has been identified as a potential inhibitor of CYP1A2, an enzyme involved in drug metabolism. The presence of bromine enhances its reactivity compared to other halogenated compounds, which may lead to varied biological effects.

Synthesis Methods

Several methods exist for synthesizing this compound:

  • Halogenation of Propylene Oxide : This method typically involves reacting propylene oxide with bromine and hydrofluoric acid under controlled conditions to introduce the bromine and fluorine substituents.
  • Multi-Step Synthetic Routes : These routes utilize halogenated solvents or reagents to selectively introduce functional groups onto the propane backbone.

Inhibition Studies

Research indicates that this compound exhibits potential inhibitory activity against various enzymes, particularly those involved in drug metabolism. In vitro studies have demonstrated that this compound can influence metabolic pathways, which is critical for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeFindings
Enzyme InhibitionPotential CYP1A2 inhibitor; affects drug metabolism
Antimicrobial PropertiesPreliminary studies suggest possible antimicrobial effects
ToxicityModerate toxicity observed; requires careful handling

Study on CYP1A2 Inhibition

In a study focused on the inhibition of CYP1A2, this compound was assessed for its ability to modulate enzyme activity. Results indicated that the compound could effectively inhibit CYP1A2 at specific concentrations, suggesting its potential use in drug development where modulation of this enzyme is beneficial.

Application in Drug Development

Due to its unique structure and biological activity, this compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity makes it valuable in the development of new drugs targeting various diseases.

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